molecular formula C7H10O B1268144 hept-6-yn-2-one CAS No. 928-39-2

hept-6-yn-2-one

Cat. No.: B1268144
CAS No.: 928-39-2
M. Wt: 110.15 g/mol
InChI Key: HYDAEDXXFPPLQI-UHFFFAOYSA-N
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Description

. This molecule is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a ketone functional group at the second carbon atom. It is commonly used in various scientific experiments due to its unique physical, chemical, and biological properties.

Scientific Research Applications

hept-6-yn-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Heptyn-2-one is not well-documented in the literature. More research is needed to provide a comprehensive mechanism of action analysis .

Safety and Hazards

The safety data sheet for 6-Heptyn-2-one is not available . More research is needed to provide a comprehensive safety and hazards analysis.

Future Directions

The future directions of 6-Heptyn-2-one research are not well-documented in the literature. More research is needed to provide a comprehensive future directions analysis .

Biochemical Analysis

Cellular Effects

6-Heptyn-2-one has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Heptyn-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Heptyn-2-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Heptyn-2-one can undergo degradation under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, which may contribute to the overall effects of 6-Heptyn-2-one in in vitro or in vivo studies. Additionally, the long-term exposure to 6-Heptyn-2-one can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Heptyn-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 6-Heptyn-2-one can lead to liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.

Transport and Distribution

The transport and distribution of 6-Heptyn-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, 6-Heptyn-2-one can bind to intracellular proteins, which can influence its localization and accumulation. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of 6-Heptyn-2-one can influence its activity and function. It can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 6-Heptyn-2-one can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: hept-6-yn-2-one can be synthesized through several methods. One common method involves the reaction of acetylene with acetone in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated using a Lindlar catalyst, followed by reaction with diketene or alkyl acetoacetate to form an ester derivative of acetoacetic acid. The ester undergoes Carroll rearrangement to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of isobutylene, acetone, and formaldehyde as raw materials. The reaction is carried out at high temperatures and pressures in the presence of a palladium and carbonyl iron catalyst .

Chemical Reactions Analysis

Types of Reactions: hept-6-yn-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted ketones and alcohols.

Comparison with Similar Compounds

    5-Hepten-2-one: This compound has a double bond instead of a triple bond and different reactivity.

    6-Methyl-5-hepten-2-one: This compound has a methyl group at the sixth carbon and a double bond, making it structurally similar but chemically distinct.

Uniqueness: hept-6-yn-2-one is unique due to its triple bond, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

hept-6-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDAEDXXFPPLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336933
Record name 6-Heptyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-39-2
Record name 6-Heptyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when the lithium salt of the tosylhydrazone of 6-heptyn-2-one is heated?

A1: When the lithium salt of the tosylhydrazone of 6-heptyn-2-one is pyrolyzed between 150°C and 200°C, it doesn't directly form the corresponding carbene. Instead, the reaction yields a mixture of four products []:

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